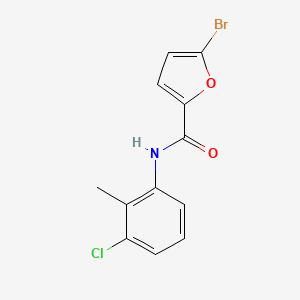

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide

Descripción general

Descripción

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. It is characterized by a furan ring substituted at the 2-position with an anilide group.

Métodos De Preparación

The synthesis of 5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromofuran-2-carboxylic acid and 3-chloro-2-methylaniline.

Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate.

Industry: The compound finds applications in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide and 5-bromo-N-(3-chloro-2-methylphenyl)-2-furamide share structural similarities

Uniqueness: The presence of the furan ring and specific substituents in this compound contributes to its unique chemical and biological properties. .

Actividad Biológica

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a furan ring substituted with a bromine atom at the 5-position and a chloro-methylphenyl group at the nitrogen atom of the carboxamide. Its molecular formula is , with a molecular weight of approximately 319.58 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 0.0195 mg/mL | 24 |

| Staphylococcus aureus | 0.0048 mg/mL | 22 |

| Bacillus subtilis | 0.0098 mg/mL | 20 |

| Candida albicans | 0.039 mg/mL | 18 |

The results indicate that the compound is particularly effective against E. coli and S. aureus , with MIC values significantly lower than those observed for many standard antibiotics, suggesting its potential as a lead compound for further drug development .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth.

Table 2: Anticancer Activity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Inhibition of MDM2 protein |

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 18.0 | Cell cycle arrest at G1 phase |

The compound's ability to induce apoptosis in cancer cells highlights its potential utility in cancer therapy, warranting further investigation into its mechanisms and efficacy .

The exact mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as:

- Enzymes involved in cell wall synthesis in bacteria.

- Proteins associated with cell proliferation and survival pathways in cancer cells.

These interactions may lead to the modulation of critical biological pathways, resulting in antimicrobial or anticancer effects .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against drug-resistant strains of bacteria like Acinetobacter baumannii and Klebsiella pneumoniae , showing promising results that suggest it could serve as an adjuvant therapy alongside existing antibiotics .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines indicated that the compound could significantly reduce cell viability through apoptosis induction, particularly noted in studies involving breast and cervical cancer cells .

Propiedades

IUPAC Name |

5-bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrClNO2/c1-7-8(14)3-2-4-9(7)15-12(16)10-5-6-11(13)17-10/h2-6H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEORHHLOOYKIQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(O2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90976740 | |

| Record name | 5-Bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6123-15-5 | |

| Record name | 5-Bromo-N-(3-chloro-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90976740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.